molecular formula C22H21NO2 B4910275 9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole

9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole

Cat. No.: B4910275
M. Wt: 331.4 g/mol
InChI Key: TZGUWBXSKBWUHX-UHFFFAOYSA-N
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Description

9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole is a compound that belongs to the class of carbazole derivatives Carbazoles are heterocyclic aromatic compounds containing nitrogen in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It is known for its mild and functional group-tolerant reaction conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the Suzuki–Miyaura coupling reaction is commonly used in industrial settings due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole undergoes various types of chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common Reagents and Conditions: Common reagents used in these reactions include organoboron reagents, palladium catalysts, and various oxidizing and reducing agents. The reaction conditions are typically mild, making the compound suitable for various synthetic applications .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted carbazole compounds.

Scientific Research Applications

9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole involves its interaction with various molecular targets and pathways. For example, some carbazole derivatives exert their effects by influencing the p38 mitogen-activated protein kinase signaling pathway, which is involved in inflammation . Other derivatives may act on different pathways, such as the RAS-MAPK pathway, to exert their biological effects.

Comparison with Similar Compounds

Similar Compounds:

  • 9H-Carbazole
  • 3-(2-Methoxyphenyl)-9H-carbazole
  • 3-(2-Methoxy-4-methylphenyl)-9H-carbazole

Uniqueness: 9-[2-(2-Methoxy-4-methylphenoxy)ethyl]carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

9-[2-(2-methoxy-4-methylphenoxy)ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-16-11-12-21(22(15-16)24-2)25-14-13-23-19-9-5-3-7-17(19)18-8-4-6-10-20(18)23/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGUWBXSKBWUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3C4=CC=CC=C42)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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